molecular formula C16H12F3N3O2 B5633676 methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 5815-79-2

methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B5633676
CAS RN: 5815-79-2
M. Wt: 335.28 g/mol
InChI Key: ZTRQPFFLBBJSSH-UHFFFAOYSA-N
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Description

Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound with potential significance in various fields, including organic chemistry and pharmacology. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine compounds often involves the condensation of aminopyrazole derivatives with trifluoromethyl-beta-diketones. For instance, in a study by Dalinger et al. (2005), a series of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines were synthesized through this method, demonstrating the key steps in constructing the pyrazolo[1,5-a]pyrimidine ring system (Dalinger, Vatsadse, Shevelev, & Ivachtchenko, 2005).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazole ring fused with a pyrimidine ring. The trifluoromethyl group in position 7 and the methylphenyl group at position 5 contribute to the compound's distinctive chemical properties. For example, a study on a similar compound by Ju Liu et al. (2016) analyzed the crystal structure, revealing insights into the spatial arrangement of the molecule (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions due to their reactive functional groups. They are often used as intermediates in the synthesis of more complex molecules. For instance, Stefanello et al. (2022) described the photophysical properties of a series of pyrazolo[1,5-a]pyrimidines, highlighting their potential in light-emitting applications (Stefanello, Vieira, Araújo, Souza, Frizzo, Martins, Zanatta, Iglesias, & Bonacorso, 2022).

properties

IUPAC Name

methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-9-3-5-10(6-4-9)11-7-13(16(17,18)19)22-14(20-11)8-12(21-22)15(23)24-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRQPFFLBBJSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353516
Record name Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5815-79-2
Record name Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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